![molecular formula C3H4N2 B1261487 1,3-dihydro-2H-imidazol-2-ylidene](/img/structure/B1261487.png)
1,3-dihydro-2H-imidazol-2-ylidene
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Overview
Description
Imidazol-2-ylidene is a member of imidazol-2-ylidenes.
Scientific Research Applications
Molecular Structure and Bonding
1,3-Dihydro-2H-imidazol-2-ylidene shows unique properties in molecular structure and bonding. A study demonstrated its role in forming unconventional dihydrogen bonds, with the structure of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3 determined by X-ray crystallography (Ramnial et al., 2003).
Catalysis in Organic Synthesis
The compound has significant applications in catalysis. For instance, it was found to be an efficient catalyst in hydrogenation and transfer hydrogenation of ketones and imines (Burling et al., 2005). Additionally, it has been used as a catalyst in transesterification and acylation reactions, demonstrating versatility and efficiency in organic synthesis (Grasa et al., 2002).
Coordination Chemistry
In coordination chemistry, 1,3-dihydro-2H-imidazol-2-ylidene is used to stabilize various metal complexes. It acts as a ligand for transition metals, impacting the reactivity and stability of the resulting complexes (Tamm & Hahn, 1999). Its role in intramolecular C-H bond activation of ruthenium N-heterocyclic carbene complexes has also been explored (Zhang et al., 2009).
Electrochemical Applications
This compound has been studied in the context of electrochemical applications. It was synthesized via electrochemical reduction and used in ionic liquids, showcasing its compatibility and persistence in various mediums (Gorodetsky et al., 2004).
Reactivity and Derivatives
Studies have delved into the reactivity of 1,3-dihydro-2H-imidazol-2-ylidene, exploring its reaction with other compounds to form various derivatives. These derivatives have potential applications in different fields, such as pharmaceuticals and material science (Kuhn & Kratz, 1993).
properties
Product Name |
1,3-dihydro-2H-imidazol-2-ylidene |
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Molecular Formula |
C3H4N2 |
Molecular Weight |
68.08 g/mol |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H |
InChI Key |
ATQYNBNTEXNNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN[C]N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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